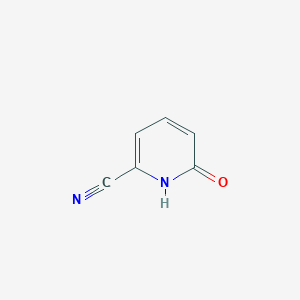

2-Cyano-6-hydroxypyridine

Beschreibung

Overview of Pyridine (B92270) and Pyridone Scaffolds in Modern Chemical Research

Pyridine and its derivatives are fundamental heterocyclic compounds that have garnered significant attention in medicinal, agricultural, and industrial chemistry. researchgate.netmdpi.com These six-membered aromatic rings containing one nitrogen atom are present in numerous natural products, including vitamins, co-enzymes, and alkaloids. mdpi.com The pyridine scaffold is a crucial component in many approved pharmaceuticals due to its ability to enhance pharmacological properties, often attributed to its weak basicity and aqueous solubility. mdpi.comnih.gov Pyridine-containing drugs are utilized in a wide array of therapeutic areas, with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive agents. nih.govnih.gov

Similarly, pyridone scaffolds, which are isomers of hydroxypyridines, are recognized as privileged structures in drug discovery. researchgate.netfrontiersin.org They can act as both hydrogen bond donors and acceptors, and serve as bioisosteres for various other cyclic and acyclic structures. researchgate.netfrontiersin.org This versatility allows for the fine-tuning of a molecule's physicochemical properties such as lipophilicity, solubility, and metabolic stability. researchgate.net The 2-pyridone moiety, in particular, is a key structural feature in several FDA-approved drugs. researchgate.net The broad spectrum of biological activities exhibited by pyridinone-containing compounds, including antitumor and antimicrobial effects, has made them a focal point in medicinal chemistry research. nih.govfrontiersin.org

The Unique Role of 2-Cyano-6-hydroxypyridine as a Multifunctional Heterocyclic Compound

This compound stands out as a particularly valuable building block in organic synthesis due to its combination of functional groups. lookchem.cn The presence of a cyano group, a hydroxyl group, and the pyridine ring itself imparts a unique reactivity profile to the molecule. The cyano group can undergo various transformations, including reduction to an aminomethyl or methanol (B129727) group, making it a versatile handle for further chemical modifications. tandfonline.com

This compound serves as a key intermediate in the synthesis of a diverse range of more complex molecules, including pharmaceuticals and agrochemicals. lookchem.cn Its utility is demonstrated in the preparation of various substituted pyridines, which are important precursors for biologically active compounds. ekb.eg For instance, it has been used in the synthesis of chromeno[2,3-b]pyridines, which have shown potential antimicrobial activities. nih.gov The ability of this compound to participate in multicomponent reactions further highlights its efficiency as a synthetic intermediate. scribd.com

Tautomeric Considerations of this compound (2-Pyridone/2-Hydroxypyridine (B17775) Equilibrium)

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with its 2-pyridone form. nih.govvulcanchem.com This phenomenon, where a proton can migrate between the oxygen and nitrogen atoms, has been extensively studied. nih.gov The position of this equilibrium is highly sensitive to the surrounding environment, particularly the polarity of the solvent. wikipedia.orgwuxibiology.com

In non-polar solvents, the 2-hydroxypyridine tautomer is generally favored. wikipedia.org Conversely, in polar solvents like water, the 2-pyridone form predominates. nih.govwikipedia.org This shift is attributed to the greater stabilization of the more polar pyridone tautomer in polar environments. nih.gov The presence of substituents on the pyridine ring, such as the cyano group, can also influence the tautomeric equilibrium. nih.govjournalcsij.com Theoretical studies have shown that electron-withdrawing substituents tend to stabilize the 2-pyridone form. nih.govjournalcsij.com This tautomerism is not merely a structural curiosity; it significantly impacts the compound's reactivity and its interactions with biological targets. researchgate.netvulcanchem.com

Table 1: Tautomeric Equilibrium of 2-Hydroxypyridine/2-Pyridone in Different Solvents

| Solvent | Equilibrium Constant (Keq = [2-pyridone]/[2-hydroxypyridine]) | Predominant Form |

| Gas Phase | ~0.03 (favoring enol) | 2-Hydroxypyridine |

| Cyclohexane | 1.7 | 2-Pyridone (slight preference) |

| Water | 900 | 2-Pyridone |

Data sourced from multiple theoretical and experimental studies. nih.govwuxibiology.com

Current Research Landscape and Future Directions for this compound

The current research involving this compound and related structures is vibrant and multifaceted. A significant area of focus is its application in medicinal chemistry as a scaffold for the development of novel therapeutic agents. ekb.eg Its derivatives are being explored for a range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. ekb.eg The ability to functionalize the molecule at multiple positions allows for the creation of libraries of compounds for high-throughput screening.

Future research is likely to continue exploring the synthetic utility of this compound. The development of more efficient and environmentally friendly synthetic methods for its preparation and derivatization is an ongoing pursuit. google.comresearchgate.net Furthermore, a deeper understanding of its tautomeric behavior in different chemical and biological environments will be crucial for the rational design of new molecules with specific properties. The investigation of its coordination chemistry with various metal ions also presents a promising avenue for the development of new catalysts and materials. rasayanjournal.co.inresearchgate.net

Structure

3D Structure

Eigenschaften

IUPAC Name |

6-oxo-1H-pyridine-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4N2O/c7-4-5-2-1-3-6(9)8-5/h1-3H,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGXSOXBXXNEYNE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)NC(=C1)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89324-17-4, 95907-04-3 | |

| Record name | 1,6-Dihydro-6-oxo-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89324-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxy-2-pyridinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95907-04-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-oxo-1,6-dihydropyridine-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Cyano 6 Hydroxypyridine and Its Derivatives

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) are powerful tools in organic synthesis, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach is highly valued for its atom economy, reduced reaction times, and simplified product isolation. mdpi.com

Guareschi–Thorpe Condensation and Variants

The Guareschi–Thorpe condensation is a classic and widely utilized method for the synthesis of 2-pyridone derivatives, which are tautomers of 2-hydroxypyridines. wikipedia.orgchemeurope.com This reaction typically involves the condensation of a 1,3-dicarbonyl compound with a cyanoacetamide or its equivalent in the presence of a base. atlanchimpharma.com

An advanced variant of this reaction utilizes ammonium (B1175870) carbonate in an aqueous medium for the three-component condensation of alkyl cyanoacetates or cyanoacetamide with 1,3-dicarbonyls. rsc.orgrsc.org This method is noted for its high yields, user-friendliness, and eco-friendly nature. rsc.org The ammonium carbonate serves as both the nitrogen source for the pyridine (B92270) ring and as a promoter for the reaction. rsc.orgrsc.org The proposed mechanism involves the initial aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes an aldol (B89426) condensation with the β-ketoester to form a 1,5-dicarbonyl intermediate that subsequently cyclizes to yield the desired hydroxypyridine. rsc.org

For instance, the reaction of ethyl acetoacetate (B1235776) and cyanoacetamide in the presence of methanolic potassium hydroxide (B78521) can produce 2-hydroxy-3-cyano-4-methyl-6-pyridone in a 75% crude yield. atlanchimpharma.com Further modifications of the Guareschi-Thorpe reaction have been developed to improve yields and expand the substrate scope.

A study demonstrated the synthesis of various cyano hydroxypyridines through the Guareschi–Thorpe reaction of ethyl cyanoacetate (B8463686), ammonium carbonate, and different β-ketoesters or 1,3-diketones in a water-ethanol mixture. rsc.org The results are summarized in the table below.

| Product | R1 | R2 | Yield (%) |

| 1a | Me | OH | 95 |

| 1b | Ph | OH | 93 |

| 1c | OEt | OH | 90 |

| 1d | Me | Me | 96 |

| 1e | Ph | Me | 94 |

| 1f | Ph | Ph | 92 |

| 1g | Me | CF3 | 91 |

| 1h | Ph | OEt | 92 |

| 1i | Me | OEt | 94 |

| Data from a study on advanced Guareschi–Thorpe synthesis. rsc.org |

Condensation Reactions under Solvent-Free Conditions

In a push towards greener chemistry, solvent-free condensation reactions have emerged as a viable method for synthesizing 2-hydroxypyridine (B17775) derivatives. These reactions often proceed with high efficiency, shorter reaction times, and easier product isolation compared to traditional solvent-based methods. mdpi.comresearchgate.net

One such approach involves the one-pot, three-component condensation of alkenes, ketones, and ammonium acetate (B1210297) under solvent-free heating conditions (80 °C). mdpi.comresearchgate.net This method has been successfully applied to the synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives with good yields. mdpi.comresearchgate.net The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is easily isolated by washing with ethanol (B145695) and diethyl ether. mdpi.com

Another solvent-free protocol involves the cascade reaction of 2-cyanoacetamides, various ketones, and acetone, catalyzed by piperidine, to generate functionalized pyridin-2-ones, including those with quaternary centers. rsc.org This method is praised for its operational simplicity and high yields (up to 95%). rsc.org

The following table presents data from a study on the solvent-free synthesis of 4,6-diaryl-3-cyano-2-pyridone derivatives. researchgate.net

| Entry | Ar | Ar' | Product | Time (h) | Yield (%) |

| 1 | C6H5 | C6H5 | 4a | 3 | 70 |

| 2 | 4-ClC6H4 | C6H5 | 4b | 4 | 65 |

| 3 | 4-BrC6H4 | C6H5 | 4c | 4 | 62 |

| 4 | 4-FC6H4 | C6H5 | 4d | 5 | 60 |

| 5 | 4-CH3C6H4 | C6H5 | 4e | 6 | 55 |

| 6 | 4-OCH3C6H4 | C6H5 | 4f | 6 | 52 |

| 7 | C6H5 | 4-ClC6H4 | 4g | 3 | 72 |

| 8 | C6H5 | 4-BrC6H4 | 4h | 4 | 68 |

| Reaction conditions: Aromatic alkenes (0.01 mol), aromatic ketones (0.01 mol), and ammonium acetate (0.01 mol) heated at 80 °C without solvent. researchgate.net |

Biocatalytic and Chemoenzymatic Syntheses

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Enzymes can catalyze reactions with high regio- and stereoselectivity under mild conditions, minimizing byproducts and environmental impact. jmb.or.krnmb-journal.com

Nicotinate (B505614) Dehydrogenase (NDHase)-Mediated Hydroxylation

Nicotinate dehydrogenase (NDHase), also known as nicotinic acid hydroxylase, is an oxidoreductase that can catalyze the hydroxylation of pyridine derivatives at the C6 position. researchgate.netjmb.or.krnih.gov This enzyme has been identified in various microorganisms, including those from the phylum Proteobacteria. nih.govkoreascience.kr

NDHase from Comamonas testosteroni JA1 has been shown to catalyze the C6 hydroxylation of 3-cyanopyridine (B1664610) to produce 2-cyano-6-hydroxypyridine with high regional selectivity, a transformation that is challenging to achieve through chemical synthesis. researchgate.net Some NDHases, such as those from Pseudomonas fluorescens TN5 and Comamonas testosteroni JA1, exhibit specificity for both 3-cyanopyridine and nicotinic acid. jmb.or.krnih.gov The catalytic activity of NDHase requires the involvement of an electron respiratory chain system on the cell membrane, which includes iron-sulfur proteins, flavin dehydrogenase, and cytochromes. jmb.or.krnih.gov

Optimization of Microbial and Enzymatic Biotransformations

Significant efforts have been made to optimize microbial and enzymatic biotransformations for the efficient production of hydroxylated pyridines. This includes enhancing enzyme expression and activity through genetic engineering techniques like heterologous expression and promoter engineering. mdpi.com For example, the expression and activity of nicotinate dehydrogenase in non-model bacteria have been improved, leading to the efficient biosynthesis of 6-hydroxy-3-cyanopyridine. mdpi.com

Optimization of reaction conditions such as pH, temperature, and aeration is also crucial for maximizing product yield. In one study, the resting cells of Alcaligenes sp. UK21 were used to convert quinolinic acid to 6-hydroxypicolinic acid, with optimal conditions found to be a pH of 7.5 and a temperature of 35°C, resulting in a 91% molar conversion yield. researchgate.net Similarly, Rhizobium sp. LA17 cells achieved a 99% molar conversion of lutidinic acid to 6-hydroxylutidinic acid at a pH of 8.5 and 35°C. researchgate.net

Chemical Transformation from Precursor Compounds

The synthesis of this compound can also be achieved through the chemical transformation of appropriately functionalized precursor compounds. This approach allows for the introduction of the desired cyano and hydroxyl groups through a series of well-established chemical reactions.

One strategy involves the use of a substituted uracil (B121893) compound as a precursor. For example, 3-cyano-2,6-dihydroxypyridine sodium dihydrate can be prepared by reacting a substituted uracil with another compound in the presence of a base. google.com The resulting sodium salt can then be acidified to yield 3-cyano-2,6-dihydroxypyridine. google.com

Another approach starts from 2,6-dicyano-4-pyrone, which can be synthesized from diethyl acetonedioxalate. acs.org This dinitrile can then be reacted with ammonia (B1221849) to afford 2,6-bis(hetaryl)pyridines. acs.org

Furthermore, 2-fluoropyridine-2-carbonitrile can serve as a precursor. ossila.com The fluorine atom can be displaced through nucleophilic aromatic substitution to introduce the hydroxyl group. The nitrile group in this precursor can also react with other nucleophiles to form different heterocyclic systems. ossila.com

A general method for preparing 2-substituted pyridines involves the reaction of pyridine N-oxides with Grignard reagents, followed by treatment with acetic anhydride. organic-chemistry.org This method provides a route to introduce various substituents at the 2-position of the pyridine ring.

Routes from Halogenated Pyridones

The transformation of halogenated pyridones represents a conventional yet relevant pathway for the synthesis of this compound. This approach typically involves the nucleophilic substitution of a halogen atom, such as chlorine or bromine, at the C6 position of the pyridone ring with a cyanide group. While effective, historical methods often required harsh reaction conditions and complex cyanogen (B1215507) sources. google.com

The fundamental reaction involves treating a 6-halopyridone with a cyanide salt. The reactivity of the halogen atom is enhanced by the electron-withdrawing nature of the pyridine ring nitrogen and other substituents. The choice of cyanide source, catalyst, and reaction conditions is critical to achieving high yields and minimizing side reactions. Classic methods like the Rosenmund-von Braun reaction utilize copper(I) cyanide at elevated temperatures. More contemporary approaches may employ palladium-catalyzed cyanation reactions, which can proceed under milder conditions and with a broader substrate scope. The analogous conversion of 2-hydroxypyridines into 2-chloropyridines with reagents like phosphorus oxychloride is a well-established transformation, highlighting the feasibility of manipulating substituents at this position. beilstein-journals.org

Conversion Pathways Involving Cyano-Containing Intermediates

A predominant and highly versatile strategy for constructing the this compound scaffold involves building the heterocyclic ring from acyclic, cyano-containing precursors. Multicomponent reactions (MCRs) are particularly prominent in this area, valued for their efficiency in creating molecular complexity in a single step.

A classic example is the Guareschi-Thorpe reaction, which synthesizes hydroxypyridines through the condensation of cyano-containing compounds like alkyl cyanoacetate or cyanoacetamide with 1,3-dicarbonyls and an ammonia source. rsc.org An advanced version of this reaction uses ammonium carbonate in an aqueous medium, which serves as both the nitrogen source and a promoter for the reaction. rsc.org The mechanism initiates with the aminolysis of the cyanoacetic ester to cyanoacetamide, which then undergoes condensation with a β-ketoester to form a 1,5-dicarbonyl intermediate that cyclizes to yield the target pyridine. rsc.org

Similarly, various 3-cyano-2-pyridone derivatives can be synthesized through the condensation of 2-cyanoacetamide (B1669375) with other reagents. For instance, cascade reactions between acrylamide (B121943) and ketones, or four-component reactions involving aromatic aldehydes, malononitrile, ketones, and ammonium hydroxide, have been developed to produce a range of substituted 3-cyano-2-oxopyridine derivatives. researchgate.net

Table 1: Comparison of Synthetic Pathways to this compound Derivatives This table summarizes various multicomponent reactions that utilize cyano-containing intermediates to produce derivatives of this compound.

| Reaction Name/Type | Cyano-Containing Reactant | Other Key Reactants | Typical Product Class | Reference |

| Guareschi-Thorpe Reaction | Alkyl Cyanoacetate / Cyanoacetamide | 1,3-Dicarbonyls, Ammonium Carbonate | Hydroxy-cyanopyridines | rsc.org |

| Three-Component Condensation | Ammonium Acetate | Alkenes, Ketones | 4,6-Diaryl-3-cyano-2-pyridones | mdpi.com |

| Four-Component Reaction | Malononitrile | Aromatic Aldehydes, Ketones, Ammonium Hydroxide | Imidazole substituted 3-cyano-2-oxopyridines | researchgate.net |

| Knoevenagel Condensation/Michael Addition | 2-Cyanoacetamide | Aromatic Aldehydes, Ketones (e.g., butan-2-one) | 4,6-Disubstituted-3-cyano-2-pyridones | researchgate.net |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of sustainable chemistry, significant efforts have been directed toward developing environmentally friendly methods for synthesizing this compound and its derivatives. These approaches prioritize the use of non-toxic solvents, reduced energy consumption, and high atom economy.

Environmentally Benign Reaction Conditions

A key focus of green synthesis is the replacement of hazardous organic solvents with benign alternatives like water or the elimination of solvents altogether. One-pot, multicomponent reactions are frequently at the forefront of these green protocols. nih.gov

For example, a novel three-component condensation for synthesizing 4,6-diaryl-3-cyano-2-pyridone derivatives can be conducted efficiently under solvent-free conditions. mdpi.com This method involves simply heating a mixture of alkenes, ketones, and ammonium acetate, resulting in high yields, short reaction times, and easy product isolation via washing with ethanol and diethyl ether. mdpi.com Similarly, the advanced Guareschi-Thorpe synthesis can be performed in an aqueous medium, a user-friendly and eco-friendly approach that often results in the product precipitating directly from the reaction mixture, simplifying the work-up process. rsc.org These methods avoid the environmental and health hazards associated with conventional organic solvents.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. By directly and efficiently heating the reaction mixture, microwave irradiation can dramatically reduce reaction times, increase product yields, and enable reactions to occur under solvent-free conditions. nih.govbeilstein-journals.org

The synthesis of various 2-pyridone derivatives has been greatly improved by this technology. In one study, a microwave-assisted three-component reaction of aldehydes, malononitrile, and N-alkyl-2-cyanoacetamides in ethanol produced N-alkylated 2-pyridones in 81–94% yields within 15 minutes. beilstein-journals.org This was a substantial improvement over the conventional method, which required 180 minutes and yielded only 65–77%. beilstein-journals.org

Another protocol utilized a one-pot microwave approach to obtain a variety of pyridine-2(1H)-one derivatives, which were then used to synthesize pyridine galactosides in excellent yields (87–95%) in a limited time. nih.gov An expeditious microwave-assisted multicomponent approach was also successfully used to synthesize a series of 3-cyano-2(1H)-pyridones. rsc.org The efficiency and effectiveness of microwave technology in these syntheses underscore its importance in developing sustainable chemical processes. researchgate.net

Table 2: Microwave-Assisted vs. Conventional Synthesis of Pyridone Derivatives This table provides a comparative overview of reaction conditions and outcomes for the synthesis of pyridone derivatives using microwave irradiation versus conventional heating.

| Product Type | Synthesis Method | Reaction Time | Yield | Reference |

| N-Alkylated 2-Pyridones | Conventional Heating | 180 min | 65-77% | beilstein-journals.org |

| N-Alkylated 2-Pyridones | Microwave-Assisted | 15 min | 81-94% | beilstein-journals.org |

| Pyridine Galactosides | Conventional Synthesis (Silyl Method) | 48 h | Not specified, multi-step | nih.gov |

| Pyridine Galactosides | Microwave-Assisted | Not specified, short time | 87-95% | nih.gov |

| 4,6-Disubstituted 3-cyano-2-pyridone | Conventional Heating | 4-9 h | Good to Excellent | researchgate.net |

| 4,6-Disubstituted 3-cyano-2-pyridone | Microwave-Assisted (60W) | < 2 min | Good to Excellent | researchgate.net |

Comprehensive Spectroscopic and Structural Elucidation of 2 Cyano 6 Hydroxypyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for the structural elucidation of 2-Cyano-6-hydroxypyridine, offering precise information about the chemical environment of each proton and carbon atom.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum provides detailed information about the protons within the molecule. For this compound, which primarily exists as the 3-cyano-2(1H)-pyridone tautomer, the spectrum reveals three distinct signals corresponding to the protons on the pyridine (B92270) ring. A study utilizing DMSO-d₆ as the solvent provided specific chemical shifts and coupling constants for these protons. tandfonline.com

The proton at position 5 (H-5) appears as a doublet at approximately 6.42 ppm. The proton at position 4 (H-4) is observed as a doublet of doublets around 7.67 ppm, coupling to both H-5 and H-2. The proton at position 2 (H-2), which is adjacent to the nitrogen and deshielded, resonates as a doublet at about 8.26 ppm. Additionally, a broad singlet corresponding to the N-H proton is typically observed at a much higher chemical shift, around 12.40 ppm, confirming the pyridone structure. tandfonline.com

Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ tandfonline.com

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-5 | 6.42 | d | J₄,₅ = 9.9 Hz |

| H-4 | 7.67 | dd | J₄,₅ = 9.9 Hz, J₂,₄ = 2.4 Hz |

| H-2 | 8.26 | d | J₂,₄ = 2.4 Hz |

| N-H | 12.40 | bs | - |

d = doublet, dd = doublet of doublets, bs = broad singlet

Carbon (¹³C) NMR Spectral Analysis

The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton. The spectrum for this compound shows six distinct signals, corresponding to the five carbons of the pyridine ring and the carbon of the cyano group.

The carbon atom of the cyano group (C≡N) typically appears in the range of 115-120 ppm. acs.org The most downfield signal, often found between 161-163 ppm, is assigned to the carbonyl carbon (C=O) of the pyridone tautomer, providing strong evidence for this form. rsc.org The remaining signals correspond to the pyridine ring carbons, with their chemical shifts influenced by the substituents. Based on data from related substituted pyridines, tentative assignments can be made. spectrabase.com

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-2 | ~162 |

| C-3 | ~105 |

| C-4 | ~140 |

| C-5 | ~110 |

| C-6 | ~150 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are employed. researchgate.netlibretexts.org

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would establish the connectivity between adjacent protons. For this compound, a cross-peak between the signals at δ 7.67 (H-4) and δ 6.42 (H-5) would confirm their vicinal relationship. libretexts.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the directly attached carbon atoms. It would allow for the definitive assignment of each protonated carbon in the pyridine ring by linking the known proton shifts to their corresponding carbon resonances. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum reveals long-range (2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and confirming the placement of substituents. For instance, correlations would be expected between the N-H proton and the C-2 and C-6 carbons. The H-2 proton would show a correlation to the C-4 and C-6 carbons, as well as the cyano carbon. Similarly, the H-4 proton would correlate with the C-2, C-5, and C-6 carbons. researchgate.netlibretexts.org

Advanced Vibrational Spectroscopy (FT-IR and Raman)

Fourier Transform Infrared (FT-IR) and Raman spectroscopy are powerful tools for identifying functional groups and investigating hydrogen bonding within the molecular structure of this compound.

Assignment of Characteristic Vibrational Modes

The vibrational spectra of this compound are characterized by several key absorption bands that confirm its structure. The most diagnostic peaks are those corresponding to the cyano (C≡N) and carbonyl (C=O) groups of the predominant 2-pyridone tautomer.

The FT-IR spectrum shows a sharp, strong absorption band around 2230 cm⁻¹, which is characteristic of the C≡N stretching vibration. tandfonline.com The presence of a strong band near 1697 cm⁻¹ is assigned to the C=O stretching mode of the pyridone ring. tandfonline.com The region between 2800 and 3100 cm⁻¹ typically shows broad absorption due to the N-H stretching vibration, which is indicative of hydrogen bonding. rsc.org Other characteristic bands include C=C and C-N stretching vibrations of the pyridine ring and various C-H bending modes. ijfans.orgresearchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound rsc.orgtandfonline.com

| Vibrational Mode | Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | ~2800-3100 | N-H stretch, broad due to H-bonding |

| ν(C≡N) | ~2230 | C≡N nitrile stretch |

| ν(C=O) | ~1697 | C=O carbonyl stretch (pyridone) |

| ν(C=C/C=N) | ~1600-1400 | Aromatic ring stretching |

Investigation of Intramolecular and Intermolecular Hydrogen Bonding Interactions

Vibrational spectroscopy is particularly sensitive to hydrogen bonding. In this compound, the predominant intermolecular interaction is the hydrogen bond forming a cyclic dimer structure between two molecules. This occurs through the N-H group of one molecule and the carbonyl oxygen (C=O) of another. researchgate.netresearchgate.net

The presence and strength of this N-H···O=C hydrogen bond are reflected in the FT-IR spectrum. The N-H stretching vibration is significantly broadened and shifted to a lower frequency (red-shifted) compared to a free N-H group. rsc.org This broadening and shifting are classic indicators of strong intermolecular hydrogen bonding. osti.gov Concurrently, the C=O stretching frequency may also be slightly red-shifted compared to a non-hydrogen-bonded carbonyl group, although this effect is generally less pronounced. The formation of these stable, hydrogen-bonded dimers is a key reason for the prevalence of the 2-pyridone tautomer in the solid state. researchgate.netwikipedia.org While intramolecular hydrogen bonding between the hydroxyl group and the cyano nitrogen could be possible in the less stable 2-hydroxypyridine (B17775) tautomer, the spectroscopic evidence overwhelmingly supports the intermolecularly hydrogen-bonded pyridone dimer as the dominant species.

Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical analytical tool for determining the precise molecular mass of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound, which exists in tautomeric equilibrium with 6-Cyano-2(1H)-pyridone, the molecular formula is C₆H₄N₂O.

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), provides an experimental mass-to-charge ratio (m/z) that can be measured to a high degree of accuracy (typically within 5 ppm). This experimental value is then compared to the theoretical exact mass calculated from the isotopic masses of the constituent elements. For instance, in ESI-TOF (Electrospray Ionization-Time of Flight) mass spectrometry of related cyano-pyridone compounds, the observed m/z for the protonated molecule [M+H]⁺ is found to be in excellent agreement with the calculated value, confirming the molecular formula. nih.gov

Table 1: Molecular Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₄N₂O |

| Molecular Weight | 120.11 g/mol chemscene.com |

| Theoretical Exact Mass | 120.0324 u |

The close correlation between the measured and calculated mass in an HRMS experiment provides definitive evidence of the compound's elemental composition, distinguishing it from other compounds with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule by measuring its absorbance of light across the UV and visible regions of the electromagnetic spectrum. ijnrd.org The resulting spectrum provides insights into the nature of the chromophores present in the molecule. For compounds like this compound, the spectra are dominated by transitions involving the π-electron system and non-bonding electrons.

Studies on structurally similar 3-cyano-2(1H)-pyridones reveal distinct absorption bands that are characteristic of the pyridone ring system. rsc.org These are generally attributed to two main types of electronic transitions:

π → π* transitions: These are high-energy transitions common in conjugated systems, where an electron is excited from a π bonding orbital to a π* anti-bonding orbital. sathyabama.ac.in

n → π* transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), such as the lone pair on the oxygen or nitrogen atoms, to a π* anti-bonding orbital. ijnrd.orgrsc.org

In ethanol (B145695), a polar protic solvent, related cyano-pyridone compounds exhibit multiple absorption bands. For example, distinct bands can appear in the 217–275 nm range, with broader bands at longer wavelengths (275–410 nm) assigned to transitions from the Highest Occupied Molecular Orbital (HOMO) and HOMO-1 to the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The polarity of the solvent can influence the position of these absorption bands, a phenomenon known as solvatochromism. This is often attributed to the stabilization of charge-separated forms of the molecule in polar environments. rsc.org

Table 2: Typical Electronic Transitions for Cyano-Pyridone Systems

| Transition Type | Typical Wavelength Range (nm) | Involved Orbitals |

| π → π | 217 - 275 | π bonding to π anti-bonding |

| n → π | 275 - 410 | non-bonding (n) to π anti-bonding |

Single Crystal X-ray Diffraction (XRD) Analysis

XRD analysis of compounds related to this compound reveals key details about their molecular structure. researchgate.net In the solid state, the pyridone tautomer is generally favored. rsc.org The analysis of substituted 3-cyano-2-pyridones shows that the pyridone ring is essentially planar. znaturforsch.com Bond lengths and angles are consistent with the assigned structure; for instance, the C=O double bond is significantly shorter than the C-O single bond that would be present in the hydroxypyridine tautomer. mdpi.com The cyano group is typically co-planar with the pyridine ring, allowing for electronic conjugation. Substituents on the ring can cause minor deviations from planarity. researchgate.net

The solid-state structure of 2-pyridones is heavily influenced by intermolecular hydrogen bonding. znaturforsch.com The cis-amide functionality (N-H donor and C=O acceptor) is ideally suited for forming robust supramolecular structures. Two primary hydrogen-bonding motifs are commonly observed:

Centrosymmetric Dimers: Molecules can form discrete pairs via two N-H···O hydrogen bonds, creating a characteristic R²₂(8) ring motif. znaturforsch.com

Helical Chains: Alternatively, molecules can assemble into one-dimensional chains through a single N-H···O hydrogen bond per molecule, described as a C(4) chain motif. znaturforsch.com

This compound can exist in two tautomeric forms: the lactim (2-hydroxypyridine) and the lactam (2-pyridone) form. wikipedia.org While both can be present in solution depending on the solvent, X-ray diffraction studies consistently show that the 2-pyridone tautomer is overwhelmingly favored in the solid state due to its thermodynamic stability and ability to form strong intermolecular hydrogen bonds. rsc.orgrsc.org

Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, is a possibility for molecules with conformational flexibility. researchgate.net While specific polymorphs of this compound itself are not detailed in the provided context, related molecules have been shown to exhibit conformational polymorphism. researchgate.net This phenomenon arises when different molecular conformations are "frozen" into different crystal lattices, leading to materials with distinct physical properties. The specific polymorph obtained can be influenced by crystallization conditions such as solvent and temperature.

Elucidation of Crystal Packing and Supramolecular Architectures

Photoionization and Photoelectron Spectroscopy (SPES) for Electronic State Analysis

Photoionization and photoelectron spectroscopy are advanced techniques used to probe the electronic structure of molecules and their corresponding cations. In a typical experiment using vacuum ultraviolet (VUV) synchrotron radiation, a molecule is ionized, and the kinetic energy of the ejected electron (photoelectron) is measured. nih.gov

Slow Photoelectron Spectroscopy (SPES) is a high-resolution variant of this technique. Studies on the 2-pyridone/2-hydroxypyridine tautomeric system have successfully used SPES to determine the energies of the ground and excited electronic states of the resulting cations. nih.govresearchgate.net

The SPES spectra are characterized by sharp peaks corresponding to transitions from the neutral molecule to specific electronic states of the cation. researchgate.net The most intense peak often corresponds to the 0-0 transition (from the ground vibrational state of the neutral molecule to the ground vibrational state of the cation). Weaker bands in the spectrum correspond to the population of various vibrational modes within the cation, providing detailed information about the cation's vibrational structure. nih.gov Such vibrationally-resolved spectra are invaluable for benchmarking high-level theoretical calculations of molecular electronic structure. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy (for Metal Complexes)

Electron Paramagnetic Resonance (EPR), or Electron Spin Resonance (ESR), spectroscopy is a powerful technique for studying metal complexes containing unpaired electrons. It provides detailed information about the oxidation state of the metal ion, the geometry of the coordination sphere, and the nature of the metal-ligand bonding. For a paramagnetic metal complex of this compound, EPR analysis would be crucial in elucidating its electronic structure.

Although direct EPR studies on metal complexes of this compound are not readily found, research on analogous compounds, such as the complexes of 5-cyano-2,4-dimethyl-6-hydroxypyridine with cobalt(II), nickel(II), and copper(II), offers significant insight. In a study of these complexes, the ligand was found to coordinate with the metal ions in a 1:2 (metal:ligand) stoichiometric ratio. aksci.com The ligand acts as a bidentate donor, coordinating through the nitrogen atom of the cyano group and the deprotonated oxygen of the hydroxyl group. aksci.com

The EPR spectral data for the copper(II) complex of this related ligand suggested a square planar geometry. aksci.comacs.org This interpretation is based on the observed g-values, which are characteristic of the electronic environment of the unpaired electron in the d-orbitals of the Cu(II) ion. For paramagnetic species, the interaction between the unpaired electron and the magnetic field allows for the calculation of the g-factor, which is anisotropic and reflects the symmetry of the complex. lgcstandards.com

If metal complexes of this compound were to be synthesized and analyzed, a similar approach would be taken. The EPR spectrum of a Cu(II) complex, for instance, would be recorded at room temperature or low temperature (in a frozen solution) to obtain the g-tensor values (g|| and g⊥). These values would help in determining the geometry (e.g., square planar, tetrahedral, or octahedral) around the central metal ion.

Table 1: Illustrative EPR Data for a Metal Complex of a Related Pyridine Derivative (Data based on studies of 5-cyano-2,4-dimethyl-6-hydroxypyridine complexes) aksci.comacs.org

| Parameter | Observation | Interpretation |

| Metal:Ligand Stoichiometry | 1:2 | Two ligand molecules coordinate to one central metal ion. |

| Coordination Sites | Nitrogen (cyano group), Oxygen (hydroxyl group) | Bidentate chelation is the mode of bonding. aksci.com |

| Geometry (Cu(II) Complex) | Square Planar | Derived from the analysis of g-tensor values in the EPR spectrum. aksci.comacs.org |

| Magnetic Nature | Paramagnetic | The presence of unpaired electrons in the metal ion allows for EPR analysis. acs.org |

Thermal Analysis (DSC, TGA) for Stability Studies

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for evaluating the stability of a chemical compound upon heating. TGA measures the change in mass of a sample as a function of temperature, indicating decomposition, dehydration, or desolvation events. DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing phase transitions such as melting, crystallization, and glass transitions, as well as exothermic decomposition events.

Direct TGA and DSC data for this compound are not available in the reviewed literature. Safety Data Sheets for the tautomer, 6-oxo-1,6-dihydropyridine-2-carbonitrile, and its derivatives indicate that the decomposition temperature is not known or that hazardous gases are generated during combustion without specifying a temperature. aksci.comwisc.edu

However, analysis of related structures provides a framework for what to expect. For instance, studies on various 3-cyano-2(1H)-pyridone derivatives, which are structural isomers and tautomers of hydroxynicotinonitriles, have utilized TGA and DSC to assess thermal stability. researchgate.net Research on a different isomer, 2-cyano-5-hydroxypyridine (B1592082), showed decomposition occurring at temperatures above 200°C via TGA. A methylated analogue, 3-cyano-6-hydroxy-4-methyl-2-pyridone, exhibits a high melting point of 300°C with decomposition.

A typical thermal analysis of this compound would involve:

TGA Analysis: Heating a sample under a controlled atmosphere (e.g., nitrogen or air) at a constant rate. The resulting curve would plot percentage weight loss against temperature. A sharp drop in weight would signify the onset of thermal decomposition. The presence of coordinated or lattice water molecules in a hydrated sample would be observed as an initial weight loss at lower temperatures (typically below 150°C).

DSC Analysis: Heating a sample to observe its melting behavior and decomposition. The DSC thermogram would show an endothermic peak corresponding to the melting point. If decomposition occurs simultaneously with melting, it would be indicated by the shape of the peak or an immediately following exothermic event.

Table 2: Expected Events in Thermal Analysis of this compound (Based on general principles and data from related compounds) researchgate.net

| Analysis | Expected Event | Temperature Range (Hypothetical) | Information Gained |

| DSC | Endothermic Peak | 200 - 300 °C | Melting Point (Tm) |

| TGA | Sharp Weight Loss | >200 °C | Onset of Decomposition (Td) |

| DSC | Exothermic Event | >200 °C | Enthalpy of Decomposition |

These analyses would be critical for establishing the compound's thermal stability, which is vital information for its storage, handling, and application in synthesis where elevated temperatures may be required.

Computational and Theoretical Investigations of 2 Cyano 6 Hydroxypyridine

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in exploring the fundamental characteristics of 2-Cyano-6-hydroxypyridine and its derivatives. These studies often focus on the tautomeric equilibrium between the 2-hydroxypyridine (B17775) (lactim) form and the 2-pyridone (lactam) form, with the lactam form generally being more thermodynamically stable in both solid and solution states. rsc.org

Molecular Geometry Optimization and Energetics

DFT methods, such as B3LYP with basis sets like 6-311G(d,p), are used to determine the optimized molecular geometry, including bond lengths and angles. materialsciencejournal.org For similar pyridine (B92270) derivatives, calculations have shown that the pyridine ring can exhibit distortions from an ideal hexagonal shape due to the steric effects of substituents. sci-hub.box The bond lengths and angles are influenced by the electronic nature of the cyano and hydroxyl groups. For instance, in related compounds, C-C bond lengths have been found to range from 1.3466 Å to 1.5339 Å, and the C-N bond length of a cyano group is distinct from that of an amino group. materialsciencejournal.org

Electronic Structure Analysis (HOMO-LUMO Energies and Band Gaps)

The frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for understanding the chemical reactivity and electronic properties of a molecule. DFT calculations provide insights into the energy levels of these orbitals and the resulting energy gap (ΔE). materialsciencejournal.org A larger HOMO-LUMO gap generally indicates higher chemical stability and lower reactivity. rsc.org For related 3-cyano-2(1H)-pyridone derivatives, HOMO energies have been calculated to be around -6.44 to -6.61 eV, with LUMO energies around -2.60 to -2.79 eV, resulting in energy gaps of approximately 3.83 to 3.84 eV. rsc.org These values are indicative of a notable level of chemical stability. rsc.org The distribution of HOMO and LUMO orbitals can also be visualized, showing the regions of the molecule most likely to act as electron donors and acceptors, respectively. rsc.org

Table 1: Calculated Frontier Molecular Orbital Energies and Energy Gaps for Related Pyridone Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

|---|---|---|---|

| Compound 4a | -6.44 | -2.60 | 3.84 |

| Compound 4b | -6.61 | -2.79 | 3.83 |

| Compound 4c | -6.60 | -2.78 | 3.83 |

Data sourced from a study on 3-cyano-2(1H)-pyridones. rsc.org

Vibrational Frequency Calculations and Mode Assignments

Theoretical vibrational frequency calculations using DFT are a powerful tool for interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, researchers can assign specific vibrational modes to the observed spectral bands. researchgate.net Scale factors are often applied to the calculated frequencies to achieve better agreement with experimental data. researchgate.net For pyridine derivatives, characteristic vibrational modes include C-H, C=O, C≡N, and N-H stretching and bending vibrations. rsc.orgresearchgate.net For instance, in related compounds, the C=O stretching frequency is a key indicator of the predominant tautomeric form. rsc.org

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution on the molecular surface and predicting sites for electrophilic and nucleophilic attack. nih.govacs.org The MEP is color-coded, with red indicating regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating regions of positive potential (electron-poor, susceptible to nucleophilic attack). nih.govacs.org In studies of similar molecules, the MEP surface shows that the most negative potential is often located around electronegative atoms like oxygen and nitrogen, while positive potential is found around hydrogen atoms. nih.govnih.gov This information is crucial for understanding intermolecular interactions and chemical reactivity. nih.govacs.org

Time-Dependent DFT (TD-DFT) for Simulating Electronic Excitation Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excitation energies and simulating the UV-Vis absorption spectra of molecules. materialsciencejournal.orgjmaterenvironsci.com By calculating the vertical excitation energies and oscillator strengths, TD-DFT can predict the absorption maxima (λmax) and help in the assignment of electronic transitions observed in experimental spectra. rsc.orgmaterialsciencejournal.org These calculations are often performed in both the gas phase and in the presence of solvents to account for solvatochromic effects. materialsciencejournal.orgnih.gov For related 3-cyano-2(1H)-pyridones, TD-DFT calculations have been used to assign the observed UV-Vis spectral bands to specific electronic transitions, often involving π → π* and n → π* excitations. rsc.org

Table 2: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-hydroxypyridine |

| 2-pyridone |

| 3-cyano-2(1H)-pyridones |

| 4,6-diaryl-3-cyano-2(1H)-pyridone |

| 2-Chloro-6-phenylpyridine-3-carbonitrile |

| Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate |

| 2-hydroxy-5-methylpyridine-3-carboxylic acid |

| 1-ethyl-3-cyano-6-hydroxy-4-methyl-5-amino-2-pyridone |

| 3-(4-Amino-5-mercapto-4H-1,2,4-triazol-3-yl)-6-bromo-2H-chromen-2-one |

| 3,3′-(1,4-phenylene)bis[2-(6-chloropyridin-3-yl)prop‑2-enenitrile] |

Quantum Chemical Exploration of Tautomerism and Proton Dynamics

The presence of a hydroxyl group adjacent to the nitrogen atom in the pyridine ring makes this compound a classic subject for the study of lactam-lactim tautomerism. It exists in a dynamic equilibrium between the enol (2-hydroxypyridine) and keto (2-pyridone) forms. Quantum chemical calculations are pivotal in dissecting the energetics and mechanisms of this tautomeric interplay.

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have been extensively used to determine the relative stabilities of the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) tautomers. Studies on the parent 2-hydroxypyridine and its derivatives consistently show that the pyridone form is thermodynamically more stable in both the solid state and solution. rsc.orgrsc.org The equilibrium is, however, sensitive to the environment. Non-polar solvents tend to favor the 2-hydroxypyridine form, while polar solvents shift the equilibrium towards the more polar 2-pyridone tautomer. rsc.orgwikipedia.org

For the parent 2-hydroxypyridine, the energy difference between the tautomers in the gas phase has been measured to be between 2.43 and 3.3 kJ/mol. wikipedia.org Computational studies on substituted 3-cyano-2-pyridones have reinforced these findings, showing the lactam form to be the more stable isomer. bg.ac.rsresearchgate.net For instance, semi-empirical quantum chemistry methods (AM1 and PM3) have been used to calculate the enthalpy of formation for various tautomers of related azo dyes, consistently identifying the hydrazone-pyridone form as the most stable. scirp.org The energy difference between tautomers can be small, with calculations for some derivatives showing a difference of only 0.254 kcal/mol (approx. 1.06 kJ/mol). scirp.org

| Compound System | Method | Phase | More Stable Tautomer | Calculated Energy Difference (kJ/mol) | Source |

|---|---|---|---|---|---|

| 2-Hydroxypyridine (Parent) | IR Spectroscopy | Gas Phase | 2-Hydroxypyridine | 2.43 - 3.3 | wikipedia.org |

| 2-Hydroxypyridine (Parent) | IR Spectroscopy | Liquid State | 2-Pyridone | 8.83 - 8.95 | wikipedia.org |

| 4,6-diaryl-3-cyano-2(1H)-pyridones | DFT | - | Lactam (Pyridone) | Not Quantified | rsc.orgrsc.org |

| 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridone | PM3 | - | HYD3 Tautomer | 0.254 kcal/mol (1.06 kJ/mol) vs AZO1 | scirp.org |

The conversion between the 2-hydroxypyridine and 2-pyridone tautomers involves an intramolecular proton transfer. Theoretical calculations have shown that the direct, uncatalyzed transfer via a 1,3-suprafacial shift has a very high activation energy barrier, estimated to be between 125 and 210 kJ/mol, making this pathway energetically unfavorable. wikipedia.org

Consequently, alternative, lower-energy pathways are dominant. Computational studies have demonstrated that the proton transfer is often catalyzed by solvent molecules or through self-association. nih.gov

Solvent-Assisted Transfer: The presence of protic solvent molecules like water or ammonia (B1221849) can create a "proton wire" or bridge, facilitating the transfer. DFT studies on 2-pyridone with one or two water molecules showed a significant reduction in the energy barrier to 50.2 kJ/mol and 39.6 kJ/mol, respectively. researchgate.net The transition state involves the solvent molecule(s) actively participating in the proton relay. nih.govresearchgate.net

Self-Assisted Transfer: In the absence of solvent or in non-polar media, 2-hydroxypyridine molecules can form cyclic dimers. mdpi.com The proton transfer can then occur concertedly between the two molecules within the dimer. This self-assisted mechanism also has a much lower energy barrier than the direct intramolecular transfer. nih.gov

The activation energy for the proton transfer from 2-hydroxypyridine to 2-pyridone, assisted by a single water molecule, has been calculated at the DFT/B3LYP/6-311++G** level to be approximately 34.00 kcal/mol (142.3 kJ/mol). scispace.com The barrier height is significantly influenced by the computational method and the specific molecular system being studied. nih.govscispace.com

Calculation of Tautomeric Energy Differences

Computational Analysis of Intermolecular and Non-Covalent Interactions

The solid-state architecture and solution-phase behavior of this compound are governed by a network of non-covalent interactions. Computational methods are crucial for identifying and quantifying these forces.

Hydrogen bonding is the most significant intermolecular interaction for this compound. In its 2-pyridone tautomeric form, the molecule possesses both a hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of highly stable, centrosymmetric cyclic dimers. rsc.orgacs.org This is a well-known supramolecular synthon in crystal engineering.

Computational analyses, often combined with X-ray crystallography, reveal the specifics of these networks:

Dimer Formation: The primary interaction is the formation of cyclic dimers through a pair of N–H⋯O hydrogen bonds. rsc.orgrsc.org

Other Interactions: In addition to the primary N–H⋯O bonds, weaker C–H⋯O and C–H⋯N interactions contribute to the stability of the crystal packing. rsc.orgresearchgate.net The cyano group itself can act as a hydrogen bond acceptor, participating in C–H⋯N interactions or interacting with other electron-deficient centers. frontiersin.org

Network Analysis: Tools like graph-set analysis are used to systematically describe the complex hydrogen-bond patterns, identifying characteristic motifs within the crystal structure. researchgate.net Hirshfeld surface analysis is another computational technique employed to visualize and quantify the various intermolecular contacts within the crystal. researchgate.net

| Interaction Type | Description | Typical Role | Source |

|---|---|---|---|

| N–H⋯O | Strong interaction between the pyridone N-H and the carbonyl oxygen of an adjacent molecule. | Forms stable, centrosymmetric cyclic dimers. Primary packing motif. | rsc.orgrsc.orgacs.org |

| C–H⋯O | Weaker interaction between aromatic or aliphatic C-H groups and the carbonyl oxygen. | Stabilizes the extended crystal lattice, linking the primary dimers. | rsc.org |

| C–H⋯N | Interaction involving the nitrogen of the cyano group as an acceptor. | Contributes to the overall supramolecular assembly. | researchgate.netfrontiersin.org |

The aromatic pyridine ring of this compound facilitates π-π stacking interactions, which are crucial for the three-dimensional organization of the molecules in the crystal. These interactions involve the face-to-face or offset stacking of the aromatic rings.

Computational studies provide key details on these interactions:

Energetic Contribution: Quantum chemical calculations, especially DFT methods that include dispersion corrections (like DFT-D), are necessary to accurately model the attractive forces of π-π stacking. rsc.orgnumberanalytics.com These interactions, though weaker than hydrogen bonds, are vital for crystal stability. rsc.orgrsc.org

Stacking Geometry: The presence of the electron-withdrawing cyano group and the electron-donating hydroxyl/oxo group polarizes the π-system of the ring. This influences the preferred stacking geometry, which is often an offset or slipped-stack arrangement to minimize electrostatic repulsion and maximize dispersion and electrostatic attraction.

Analysis Methods: The nature and energetics of π-π stacking are analyzed using tools such as the noncovalent interaction plot (NCIPlot) index and quantum theory of atoms-in-molecules (QTAIM). rsc.org Studies on related systems have found mean interlayer separations from π-π stacking to be in the range of 3.0 to 3.4 Å. researchgate.net

Hydrogen Bonding Networks

Molecular Docking and Molecular Dynamics Simulations (in relevant application contexts)

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are fundamental in drug discovery and materials science.

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it binds to a receptor's active site. For derivatives of 2-hydroxypyridine, docking studies have been performed to explore their potential as inhibitors for various enzymes. For example, dimers based on 2-pyridone have been docked into the active site of cyclooxygenase-2 (COX-2) to evaluate their potential as anti-inflammatory agents. researchgate.net Other studies have docked pyridine derivatives against targets like the bacterial regulator protein PqsR and the cancer-related kinesin Eg5 protein, yielding binding energies in the range of -5.8 to -9.52 kcal/mol and identifying key hydrogen bonding and hydrophobic interactions with active site residues. mdpi.comnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time, assessing the stability of the binding pose and the flexibility of the system. nih.govnih.gov For instance, MD simulations can assess the stability of a docked compound's binding over trajectories of hundreds or thousands of nanoseconds. nih.gov A stable interaction is often indicated by a low root-mean-square deviation (RMSD) of the ligand's position over the course of the simulation. These simulations are crucial for understanding the dynamic nature of the interactions that hold the ligand in the binding pocket, providing insights that are inaccessible from static docking models. mdpi.com

| Derivative Class | Biological Target | Key Findings | Binding Energy (kcal/mol) | Source |

|---|---|---|---|---|

| 2-Pyridone Based Flexible Dimers | Cyclooxygenase-2 (COX-2) | Identified potential anti-inflammatory activity. | Not specified | researchgate.net |

| Spiro[indole-3,4′-pyridine] carboxamides | Bacterial Regulator Protein PqsR | Showed affinity for the bacterial protein, suggesting antibacterial potential. | -5.8 to -8.2 | mdpi.com |

| 2,6-diaryl-substituted pyridines | Kinesin Eg5 | Identified H-bond interactions with GLU116 and GLY117; potential anticancer activity. | up to -9.52 | nih.gov |

Chemical Reactivity and Transformation Mechanisms of 2 Cyano 6 Hydroxypyridine

Reaction Pathways of the Cyano Group

The cyano group is a versatile functional group that can undergo a variety of chemical transformations, including nucleophilic additions, hydrolysis, and reductions.

While the pyridine (B92270) ring itself, particularly at positions activated by the ring nitrogen, can undergo nucleophilic aromatic substitution (SNAr), reactions involving direct nucleophilic attack at the carbon atom of the cyano group are also fundamental. For instance, organometallic reagents such as Grignard or organolithium reagents can add to the nitrile, which upon hydrolysis, yield ketones. pressbooks.pub

In the context of the pyridine ring, the cyano group strongly influences the ring's reactivity towards nucleophiles. In polychlorinated pyridines, the presence of a cyano group can activate adjacent positions for nucleophilic substitution of halogen atoms. beilstein-journals.org However, direct substitution of the cyano group itself by a nucleophile is less common compared to the transformations of the nitrile functionality.

The hydrolysis of the cyano group is a well-established transformation that converts nitriles into carboxylic acids. This reaction can be performed under either acidic or basic conditions. pressbooks.publibretexts.org The process typically proceeds through an amide intermediate. chemistrysteps.com

Under acidic conditions, the nitrile is heated with a dilute mineral acid, such as hydrochloric acid, to yield the corresponding carboxylic acid. libretexts.org In basic hydrolysis, the nitrile is heated with an aqueous alkali solution, like sodium hydroxide (B78521), which initially forms a carboxylate salt. libretexts.orgchemistrysteps.com Subsequent acidification is required to produce the free carboxylic acid. libretexts.org A relevant study demonstrated the hydrolysis of a similar compound, 2-methyl-3-amino-5-cyano-6-chloropyridine, to its corresponding carboxylic acid using a 10% aqueous sodium hydroxide solution. acs.org

| Reaction | Reagents and Conditions | Product | Reference |

| Acid Hydrolysis | Dilute HCl, heat (reflux) | 6-Hydroxypyridine-2-carboxylic acid | libretexts.org |

| Alkaline Hydrolysis | 1. NaOH(aq), heat (reflux)2. Strong acid (e.g., HCl) | 6-Hydroxypyridine-2-carboxylic acid | libretexts.orgchemistrysteps.com |

The cyano group can be readily reduced to an aminomethyl group (-CH₂NH₂) using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is commonly employed for this transformation, producing a primary amine. pressbooks.pub The reaction involves the addition of two hydride ions to the carbon-nitrogen triple bond, followed by protonation with water. pressbooks.pub Similarly, sodium borohydride (B1222165) has been used for the reduction of related cyanopyridine compounds. smolecule.com

A milder reduction using diisobutylaluminium hydride (DIBAL-H) can convert the nitrile to an aldehyde (-CHO) after hydrolysis of the intermediate imine. pressbooks.pub

| Transformation | Reagent | Product | Reference |

| Reduction to Amine | Lithium aluminum hydride (LiAlH₄) | (6-Hydroxypyridin-2-yl)methanamine | pressbooks.pub |

| Reduction to Aldehyde | Diisobutylaluminium hydride (DIBAL-H), then H₂O | 6-Hydroxypyridine-2-carbaldehyde | pressbooks.pub |

Hydrolysis and Other Functional Group Interconversions

Reactivity at the Hydroxyl/Oxo Functionality

The hydroxyl/oxo group, involved in the lactam-lactim tautomerism, is a key site for reactions such as alkylation, acylation, and halogenation. The outcome of these reactions is often dependent on which tautomer predominates under the specific conditions.

The alkylation of 2-hydroxypyridine (B17775) and its derivatives is a classic example of ambident nucleophilicity, potentially leading to either O-alkylation (forming a 2-alkoxypyridine) or N-alkylation (forming an N-alkyl-2-pyridone). researchgate.net The regioselectivity of the reaction is highly dependent on factors such as the alkylating agent, the solvent, and the counterion of the pyridone salt. researchgate.net

O-Alkylation: Generally, the use of silver salts of the pyridone in nonpolar solvents favors the formation of the O-alkylated product, 2-alkoxy-6-cyanopyridine. researchgate.net Recent studies have also shown that O-alkylation can impart aromaticity to the pyridone ring, a strategy used in the synthesis of kinase inhibitors. nih.govnih.gov

N-Alkylation: In contrast, using alkali metal salts (e.g., sodium or potassium) often leads to preferential N-alkylation, particularly in polar aprotic solvents like DMF. researchgate.netgoogle.com

Acylation reactions can similarly occur at either the oxygen or nitrogen atom, though O-acylation is a common pathway for hydroxyl groups.

| Reaction Type | Typical Conditions | Predominant Product | Reference |

| O-Alkylation | Silver salt of pyridone, nonpolar solvent | 2-Alkoxy-6-cyanopyridine | researchgate.net |

| N-Alkylation | Alkali metal salt (Na, K), polar aprotic solvent (DMF) | 1-Alkyl-6-cyano-2(1H)-pyridone | researchgate.netgoogle.com |

Halogenation can occur either on the pyridine ring or by replacing the hydroxyl group.

Ring Halogenation: Electrophilic halogenation can introduce a halogen atom onto the pyridine ring. For example, the bromination of the related 3-Cyano-4,6-dimethyl-2(1H)-pyridone in acetic acid results in substitution at the 5-position. acs.org

Hydroxyl Group Replacement: A synthetically crucial reaction is the conversion of the 2-hydroxy (or 2-pyridone) functionality into a 2-halo group, which is an excellent leaving group for subsequent nucleophilic aromatic substitution reactions. nih.gov This is typically achieved by treating the compound with a halogenating agent like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to produce 2-chloro-6-cyanopyridine. beilstein-journals.org This transformation is a standard method for activating hydroxypyridines for further functionalization. nih.govresearchgate.net

| Reaction Type | Reagent | Product | Reference |

| Ring Bromination (example) | Br₂ in Acetic Acid | 5-Bromo-2-cyano-6-hydroxypyridine | acs.org |

| Hydroxyl to Chloro | Phosphorus oxychloride (POCl₃) | 2-Chloro-6-cyanopyridine | beilstein-journals.orgnih.gov |

Metal Coordination and Complexation Behavior

2-Cyano-6-hydroxypyridine, and its analogs, are effective ligands in coordination chemistry, capable of forming stable complexes with various transition metal ions. The molecule typically acts as a bidentate ligand, coordinating with metal centers through two key donor atoms: the nitrogen atom of the cyano group and the deprotonated oxygen atom of the hydroxyl group. researchgate.net This chelation forms a stable ring structure with the metal ion, enhancing the complex's thermodynamic stability.

Research on the complexation of the related compound 5-cyano-2,4-dimethyl-6-hydroxypyridine with divalent transition metals such as Cobalt(II), Nickel(II), and Copper(II) has provided significant insights. researchgate.net Elemental analysis and spectroscopic data from these studies suggest a stoichiometric ratio of 1:2 [Metal:Ligand] for the resulting complexes. researchgate.net The coordination environment around the metal center is often square planar. researchgate.net The non-electrolytic nature of these complexes, as indicated by molar conductivity measurements, confirms that the ligand neutralizes the charge of the metal ion within the coordination sphere. researchgate.net

The coordination number and geometry of the final complex are influenced by the metal ion's size, charge, and electronic configuration, as well as the steric and electronic properties of the ligand itself. uni-siegen.delibretexts.org For instance, while d8 metals like Ni(II) often form square planar complexes, other metals can adopt different geometries, such as octahedral. jocpr.comlibretexts.org In some cases, additional ligands, like water or other solvents, can occupy remaining coordination sites to achieve a stable geometry, such as an octahedral arrangement. libretexts.orgekb.eg

| Metal Ion | Ligand | Stoichiometry (M:L) | Proposed Geometry | Coordination Sites | Reference |

|---|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | 5-cyano-2,4-dimethyl-6-hydroxypyridine | 1:2 | Square Planar | Cyano (N), Hydroxyl (O⁻) | researchgate.net |

| Cr(III), Co(II), Ni(II), Cu(II) | Substituted 2-amino-3-cyanopyridine (B104079) derivatives | 1:2 | Octahedral | Cyano (N), Amino (N) | ekb.eg |

| Pd(II), Pt(II) | 2,6-diacetylpyridine bis(thiosemicarbazone) | 1:1 | Square Planar | N/S donors | scirp.org |

| Rh(III), Ir(III) | 2,6-diacetylpyridine bis(thiosemicarbazone) | 1:1 | Octahedral | N/S donors | scirp.org |

Electrophilic and Nucleophilic Aromatic Substitutions on the Pyridine Ring

The reactivity of the this compound ring towards aromatic substitution is dictated by the interplay of its constituent functional groups and the inherent electronic nature of the pyridine core. The pyridine nitrogen atom is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution (SEAr) compared to benzene. gcwgandhinagar.com Conversely, this electron deficiency makes the pyridine ring more susceptible to nucleophilic aromatic substitution (SNAr), particularly at the positions α (2,6) and γ (4) to the nitrogen atom. gcwgandhinagar.comgcwgandhinagar.com

The substituents on the ring further modulate this reactivity. The cyano group (-CN) at the 2-position is a strong electron-withdrawing group, further deactivating the ring for electrophilic attack and activating it for nucleophilic attack. In contrast, the hydroxyl group (-OH) at the 6-position is an electron-donating group. It is important to note that 2-hydroxypyridine exists in tautomeric equilibrium with its 2-pyridone form, with the pyridone form often being predominant. gcwgandhinagar.com This tautomerism significantly influences its reactivity. gcwgandhinagar.comvulcanchem.com

Electrophilic Aromatic Substitution (SEAr): Due to the combined deactivating effect of the ring nitrogen and the cyano group, electrophilic substitution on this compound is challenging. However, the electron-donating hydroxyl/pyridone group can facilitate such reactions. gcwgandhinagar.com Computational studies on the related 2-cyano-5-hydroxypyridine (B1592082) predict that electrophilic substitution would be favored at the 3- and 4-positions. Generally, pyridines require strong activating groups, like -OH or -NH₂, for electrophilic substitutions to proceed effectively. gcwgandhinagar.com

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is inherently activated towards nucleophilic attack. gcwgandhinagar.com The presence of the electron-withdrawing cyano group enhances this reactivity. A common strategy for functionalizing pyridines involves the nucleophilic displacement of a leaving group, such as a halogen, from the 2- or 4-position. beilstein-journals.orgnih.gov For instance, 2-chloropyridines can be converted to 2-pyridones via an SNAr reaction. scispace.com In the case of this compound, direct SNAr on the hydrogen-substituted ring is unlikely. However, conversion of the hydroxyl group to a better leaving group (e.g., via treatment with POCl₃ to form a chloropyridine) would create a substrate highly activated for SNAr at the 6-position, allowing for the introduction of various nucleophiles. gcwgandhinagar.comnih.gov

Ring-Opening and Ring-Closing Reactions Involving the Pyridine Core

The pyridine ring is an aromatic system characterized by considerable stability, and thus, its ring-opening requires specific reagents and conditions. Nevertheless, several methodologies have been developed for the transformation of pyridine rings, which can be conceptually applied to this compound.

One notable strategy involves the reaction of pyrone derivatives with nucleophiles. For example, 2,6-bis(hetaryl)-4-pyrones undergo a chemoselective ring-opening reaction upon treatment with ammonia (B1221849), which subsequently closes to form 2,6-bis(hetaryl)-4-hydroxypyridines. acs.org This process effectively exchanges the oxygen heteroatom of the pyrone for a nitrogen atom to form the pyridine core. acs.org

More complex ring-opening mechanisms have been elucidated in the context of organometallic chemistry. The coordination of a pyridine derivative, such as 2,2'-bipyridine, to a metal center like Rhenium(I) can activate the ring towards cleavage. nih.gov The proposed mechanism involves a sequence of steps including C-C bond formation, methylation, deprotonation, and ultimately the cleavage of a C-N bond within the pyridine ring, leading to its opening. nih.gov

Furthermore, a novel synthetic route has been reported that converts para-substituted pyridines into meta-substituted anilines through a sequence of ring-opening and ring-closing reactions. nih.gov This transformation effectively replaces the pyridine's nitrogen atom with a methine group while introducing a new substituent. nih.gov Such skeletal editing techniques highlight the advanced strategies available for fundamentally altering the heterocyclic core.

Ring-closing reactions, governed by principles such as Baldwin's rules, are fundamental to the synthesis of the pyridine ring itself. libretexts.org For instance, multicomponent reactions involving the condensation of a ketone, an aldehyde, and a nitrile (like malononitrile) in the presence of an ammonia source (like ammonium (B1175870) acetate) are powerful methods for constructing substituted pyridine rings, including 3-cyano-6-hydroxyphenyl-pyridines. scribd.com

Catalytic Activation and Transformation of this compound

Catalysis offers efficient and selective pathways for the transformation of this compound and its precursors. A prominent example is in the field of biocatalysis, where enzymes are used to perform specific chemical modifications under mild conditions.

The synthesis of this compound (often referred to as 3-cyano-6-hydroxypyridine in literature) can be achieved through the highly regioselective hydroxylation of 3-cyanopyridine (B1664610). jmb.or.krnih.gov This transformation is catalyzed by the enzyme Nicotinate (B505614) Dehydrogenase (NDHase). jmb.or.krnih.gov This biocatalytic process introduces a hydroxyl group specifically at the C6 position of the pyridine ring. jmb.or.krnih.gov This method is of significant industrial interest as it provides a green chemistry alternative to traditional chemical methods, which may suffer from harsh conditions, low yields, and the formation of byproducts. jmb.or.krnih.gov The product, this compound, is a valuable chemical intermediate, notably in the synthesis of novel nicotinoid insecticides. jmb.or.krnih.gov

| Reaction | Substrate | Product | Catalyst Type | Specific Catalyst | Significance | Reference |

|---|---|---|---|---|---|---|

| C6-Hydroxylation | 3-Cyanopyridine | This compound | Biocatalyst (Enzyme) | Nicotinate Dehydrogenase (NDHase) | Intermediate for nicotinoid insecticides | jmb.or.krnih.gov |

| C6-Hydroxylation | 3-Cyanopyridine | This compound | Biocatalyst (Whole-cell) | Comamonas testosteroni JA1 | High molar conversion yield | researchgate.net |

| Regioselective Oxyfunctionalization | Pyridine derivatives | Hydroxylated pyridines | Biocatalyst (Whole-cell) | Burkholderia sp. MAK1 | Synthesis of various pyridinols | nih.gov |

Applications of 2 Cyano 6 Hydroxypyridine in Advanced Chemical and Pharmaceutical Research

Fundamental Building Block in Organic Synthesis